molecular formula C7H12N2S B6145674 3-(2-methyl-1,3-thiazol-4-yl)propan-1-amine CAS No. 1000538-65-7

3-(2-methyl-1,3-thiazol-4-yl)propan-1-amine

Cat. No. B6145674
CAS RN: 1000538-65-7
M. Wt: 156.2
InChI Key:
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Description

“3-(2-methyl-1,3-thiazol-4-yl)propan-1-amine” is a compound that contains a thiazole ring. Thiazole is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of thiazole-based compounds involves various synthetic routes . For instance, one class of synthesis gives 5-aminothiazole with different substituted in position 2 by interacting aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates .


Molecular Structure Analysis

The molecular structure of thiazole is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Thiazole compounds show a broad range of chemical and biological properties . They are known for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of thiazole compounds is diverse, depending on their chemical structure and the biological system they interact with . For instance, some thiazole compounds show antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazole compounds have gained considerable attention because of their broad applications in different fields . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of new drugs that overcome the AMR problems is necessary . The future direction in this field could involve the design and development of different thiazole derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methyl-1,3-thiazol-4-yl)propan-1-amine involves the reaction of 2-methyl-1,3-thiazole-4-carboxaldehyde with 3-bromopropan-1-amine, followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "2-methyl-1,3-thiazole-4-carboxaldehyde", "3-bromopropan-1-amine", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1,3-thiazole-4-carboxaldehyde (1.0 equiv) and 3-bromopropan-1-amine (1.2 equiv) in methanol.", "Step 2: Add a catalytic amount of acetic acid to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the imine intermediate.", "Step 4: Dissolve the imine intermediate in methanol and add a stoichiometric amount of sodium borohydride.", "Step 5: Stir the reaction mixture at room temperature for 24 hours.", "Step 6: Quench the reaction with water and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 3-(2-methyl-1,3-thiazol-4-yl)propan-1-amine." ] }

CAS RN

1000538-65-7

Product Name

3-(2-methyl-1,3-thiazol-4-yl)propan-1-amine

Molecular Formula

C7H12N2S

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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